Cas no 21040-45-9 (2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)-)

2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)- structure
21040-45-9 structure
Product Name:2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)-
Numero CAS:21040-45-9
MF:C11H12O2
MW:176.211783409119
CID:253165
PubChem ID:5282110
Update Time:2025-04-19

2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)-
    • (2E)-3-Phenyl-2-propen-1-yl acetate
    • Cinnamyl acetate
    • NATURAL CINNAMYL ACETATE (EU)
    • phenylthiol cinnamate
    • S-phenyl 3-phenyl-2-propenethioate
    • trans-3-phenyl-2-propen-1-yl acetate
    • trans-cinnamoylthiophenyl ester
    • trans-cinnamyl acetate
    • [ "" ]
    • Cinnamyl acetate, natural, 95%, FG
    • J-000998
    • CHEBI:156069
    • acetic acid trans-3-phenyl-prop-2-en-1-yl ester
    • gamma-Phenylallyl acetate
    • .gamma.-Phenylallyl acetate
    • EINECS 203-121-9
    • (E)-Cinnamylacetate
    • Cinnamyl acetate, analytical standard
    • CCG-266405
    • SCHEMBL29599
    • Cinnamyl acetate [MI]
    • Z19628284
    • 3-Phenyl-2-propen-1-ol acetate
    • FEMA No. 2293
    • 21040-45-9
    • Cinnamyl acetat
    • PhCH=CHCH2OAc
    • DTXCID0024765
    • 2-Propen-1-ol, 3-phenyl-, acetate, (2E)-
    • AKOS015891351
    • UNII-LFJ36XSV8K
    • J-520052
    • 103-54-8
    • (2E)-3-Phenyl-2-propenyl acetate
    • 3-Phenyl-2-propenyl acetate
    • DTXSID501020828
    • CAS-103-54-8
    • CINNAMYLCETATE
    • Cinnamyl acetate, >=98%, FCC, FG
    • CINNAMYL ALCOHOL, ACETATE
    • NSC-46109
    • Cinnamyl acetate [FHFI]
    • Cinnamyl acetate trans-form
    • DTXSID2044765
    • Cinnamyl alcohol, acetate, (E)-
    • Cinnamyl acetate, 99%
    • A0901
    • (E)-Cinnamyl acetate
    • Cinnamyl acetate [INCI]
    • NCGC00254945-01
    • 1-phenyl-3-acetoxyprop-1-ene
    • WLN: 1VO2U1R
    • 3-Phenyl-2-propen-1-yl acetate
    • Acetic acid cinnamyl ester
    • 2-Propen-1-ol, 3-phenyl-, 1-acetate
    • [(E)-3-phenylprop-2-enyl] acetate
    • AI3-01265
    • Acetic acid, cinnamyl ester
    • A896420
    • 1-Acetoxy-3-phenyl-2-propene
    • Q10878628
    • 2-Propen-1-ol, 3-phenyl-, acetate, (E)-
    • Cinnamyl acetate trans-form [MI]
    • NS00012093
    • NSC 46109
    • BRN 2046000
    • LS-13944
    • HY-N7125
    • AC7842
    • LFJ36XSV8K
    • (2E)-3-phenylprop-2-en-1-yl acetate
    • 2-Propen-1-ol, 3-phenyl-, 1-acetate, (2E)-
    • 3-Phenylallyl acetate
    • AC-34936
    • s5583
    • CS-W017407
    • 2-Propen-1-ol, 3-phenyl-, acetate
    • 3-phenylprop-2-en-1-yl acetate
    • Tox21_301043
    • Cinnamyl acetate [FCC]
    • NSC46109
    • CHEBI:31402
    • FS-4250
    • MFCD00008722
    • DA-72227
    • HY-N12509
    • (E)-3-Phenylallyl Acetate
    • CS-0927356
    • MDL: MFCD00008722
    • Inchi: 1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+
    • Chiave InChI: WJSDHUCWMSHDCR-VMPITWQZSA-N
    • Sorrisi: O(C(C)=O)C/C=C/C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 176.08400
  • Massa monoisotopica: 176.083729621g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 179
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Colore/forma: Oil
  • Densità: 1.0567
  • Punto di ebollizione: 265°C (estimate)
  • Punto di infiammabilità: 130.5±19.9 °C
  • Indice di rifrazione: 1.5425 (estimate)
  • PSA: 26.30000
  • LogP: 2.26290
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

2-Propen-1-ol,3-phenyl-, 1-acetate, (2E)- Informazioni sulla sicurezza

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